molecular formula C10H11ClN2O2 B596764 Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1257849-26-5

Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B596764
CAS No.: 1257849-26-5
M. Wt: 226.66
InChI Key: DKBXSZXCQBIZDE-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl chloroacetate in the presence of a base, followed by cyclization with a chlorinating agent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and ester group make it a versatile intermediate for further functionalization and derivatization .

Properties

IUPAC Name

ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-2-15-10(14)7-4-3-5-13-8(11)6-12-9(7)13/h3-6,9,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBXSZXCQBIZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745223
Record name Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257849-26-5
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid, 3-chloro-1,8a-dihydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257849-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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